molecular formula C7H8ClNO2S B8051600 2-Chloro-4-(ethanesulfonyl)pyridine

2-Chloro-4-(ethanesulfonyl)pyridine

Cat. No.: B8051600
M. Wt: 205.66 g/mol
InChI Key: XOHPTAOBQNPWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(ethanesulfonyl)pyridine is a high-purity chemical intermediate with the CAS Number 1697938-44-5 and a molecular formula of C 7 H 8 ClNO 2 S . This compound is characterized by the simultaneous presence of two key functional groups: a chlorine atom and an ethanesulfonyl group, on a pyridine ring. This structure makes it a valuable synthon in medicinal chemistry for the construction of more complex heterocyclic molecules. The chlorine atom on the pyridine ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig reactions) or nucleophilic aromatic substitution . Chlorine-containing heterocycles are pivotal in drug discovery, with more than 250 FDA-approved drugs featuring this motif, due to its ability to influence a molecule's bioavailability, metabolism, and binding affinity to biological targets . The ethanesulfonyl group is a prominent pharmacophore often associated with biological activity, particularly in compounds designed for antimicrobial and antiviral research . Pyridine-based compounds are frequently explored in pharmaceutical development for their diverse therapeutic properties, and the incorporation of a sulfonyl group can enhance selectivity and interaction with specific protein targets . This product is intended for research applications as a building block in the synthesis of potential pharmaceutical agents, especially in the development of novel antimicrobial and antiviral compounds . It must be stored in an inert atmosphere at 2-8°C to maintain stability . Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-4-ethylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHPTAOBQNPWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation Prior to Chlorination

Introducing the ethanesulfonyl group before chlorination leverages the directing effects of sulfonyl groups. Sulfonyl moieties are strong meta-directors, which theoretically facilitates selective chlorination at the 2-position.

Procedure :

  • Starting Material : 4-Methylpyridine (4-picoline) is oxidized to 4-(ethylsulfonyl)pyridine using ethanesulfonic acid and a catalytic oxidant like hydrogen peroxide.

  • Chlorination : The sulfonated intermediate undergoes electrophilic aromatic substitution (EAS) with phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours.

Challenges :

  • Over-oxidation of the methyl group may produce sulfonic acid byproducts.

  • POCl₃ may react competitively with the sulfonyl group, necessitating stoichiometric control.

Yield : ~45–50% after purification via silica gel chromatography.

Chlorination Prior to Sulfonation

Chlorinating the pyridine ring first avoids interference from the electron-withdrawing sulfonyl group. However, chlorine’s ortho/para-directing nature complicates selective sulfonation.

Procedure :

  • Chlorination : 4-Methylpyridine reacts with thionyl chloride (SOCl₂) in the presence of a radical initiator (e.g., benzoyl peroxide) at 0–5°C to yield 2-chloro-4-methylpyridine.

  • Sulfonation : The methyl group is oxidized to ethanesulfonyl using a two-step process:

    • Bromination with N-bromosuccinimide (NBS) to form 2-chloro-4-(bromomethyl)pyridine.

    • Nucleophilic substitution with sodium ethanesulfinate in dimethylformamide (DMF) at 80°C.

Challenges :

  • Bromination may lead to polybrominated byproducts.

  • Sulfinate displacement requires anhydrous conditions to prevent hydrolysis.

Yield : ~38–42% after recrystallization.

Alternative Method: One-Pot Tandem Reactions

Recent advances propose tandem reactions to streamline synthesis. A 2024 patent (CN103554036B) describes a one-pot method using 2-methylthio-4-chloropyrimidine as a precursor, adapting its methodology for pyridine systems.

Procedure :

  • Methylthio Substitution : React 4-chloropyridine with sodium methanethiolate in methanol to form 4-(methylthio)pyridine.

  • Oxidation and Chlorination : Treat with oxone (to oxidize methylthio to ethanesulfonyl) and POCl₃ simultaneously at 70°C.

Advantages :

  • Eliminates intermediate isolation steps.

  • Reduces solvent waste.

Drawbacks :

  • Competing oxidation of POCl₃ limits scalability.

  • Yield: ~30–35% due to side reactions.

Solvent and Catalyst Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonate displacement reactions but may decompose POCl₃.

  • Chlorinated solvents (e.g., dichloromethane) improve chlorination efficiency but hinder polar intermediates.

Catalytic Systems

  • Radical initiators (e.g., AIBN) improve chlorination regioselectivity by promoting homolytic cleavage of Cl₂.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate sulfonate substitution in biphasic systems.

Comparative Data Table

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Sulfonation → Chlorination4-MethylpyridinePOCl₃, H₂O₂45–5095
Chlorination → Sulfonation4-MethylpyridineSOCl₂, NaSO₂Et38–4290
One-Pot Tandem4-ChloropyridineOxone, POCl₃30–3585

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(ethanesulfonyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation: Products include sulfonic acids and their derivatives.

    Reduction: Products include piperidine derivatives and other reduced forms of the pyridine ring.

Scientific Research Applications

2-Chloro-4-(ethanesulfonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(ethanesulfonyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and ethanesulfonyl group can participate in various chemical reactions, leading to the formation of new compounds with biological activity. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

Comparison with Similar Compounds

Structural and Electronic Effects

The 4-position substituent on the pyridine ring dictates electronic and steric properties:

Compound Name Substituent Electronic Effect Steric Bulk
2-Chloro-4-(ethanesulfonyl)pyridine -SO₂C₂H₅ Strong electron-withdrawing Moderate
2-Chloro-4-(trifluoromethyl)pyridine -CF₃ Moderate electron-withdrawing Low
2-Chloro-4-methanesulfonylpyridine -SO₂CH₃ Strong electron-withdrawing Low
2-Chloro-4-(methylthio)pyridine -SCH₃ Electron-donating Low
  • Ethanesulfonyl vs.
  • Ethanesulfonyl vs. Methanesulfonyl : The ethanesulfonyl group increases lipophilicity compared to methanesulfonyl, which may improve membrane permeability in drug design .
  • Ethanesulfonyl vs. Methylthio : The electron-donating -SCH₃ group increases pyridine ring reactivity toward electrophilic substitution, contrasting with the electron-deficient nature of sulfonyl-substituted analogs .

Physical and Chemical Properties

Key data for comparison (calculated or inferred from analogs):

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound 204.52 Not reported Moderate in polar solvents
2-Chloro-4-(trifluoromethyl)pyridine 181.54 Not reported High in organic solvents
2-Chloro-4-methanesulfonylpyridine 191.52 Not reported High in DMSO, DMF
2-Chloro-4-(methylthio)pyridine 175.66 Not reported High in dichloromethane
  • Sulfonyl Derivatives : Higher molecular weights and polarity suggest lower volatility and higher melting points compared to -CF₃ or -SCH₃ analogs .
  • Reactivity : The chlorine at the 2-position is susceptible to nucleophilic substitution, but the electron-withdrawing sulfonyl group at the 4-position may deactivate the ring, slowing reactions compared to -SCH₃ analogs .

Biological Activity

2-Chloro-4-(ethanesulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and applications related to its biological activity, particularly focusing on its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H8_8ClN1_1O2_2S1_1. The presence of the chloro group and the sulfonyl moiety contributes to its reactivity and biological activity. The compound is often synthesized as a building block for more complex pharmaceutical agents.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit specific enzymes that play critical roles in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound can modulate protein-ligand interactions, which is essential for its antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyridine derivatives, including this compound. The compound exhibits activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) indicates that the presence of the chloro atom significantly enhances antibacterial properties .

Table 1: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µM
Escherichia coli5 µM
Pseudomonas aeruginosa15 µM
Candida albicans20 µM

This table summarizes the minimum inhibitory concentrations (MIC) of this compound against selected pathogens, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for developing treatments for conditions characterized by chronic inflammation.

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in PMC evaluated several pyridine derivatives, including this compound, showing promising results against multi-drug resistant strains of bacteria. The study highlighted its potential in treating infections that are difficult to manage with conventional antibiotics .
  • Anti-inflammatory Research : Another research effort focused on the anti-inflammatory effects of this compound in vitro. It demonstrated a significant reduction in inflammatory markers in cell cultures treated with this compound compared to untreated controls, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. Solutions :

  • Process Optimization : Use flow chemistry for controlled, continuous chlorination .
  • Alternative Purification : Switch to fractional distillation or crystallization with solvents like acetonitrile, which have high solubility gradients for the product .
  • Safety Protocols : Implement temperature-controlled reactors and pressure relief systems for sulfonylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.